molecular formula C9H8N4O B3035080 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-50-9

8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B3035080
CAS No.: 29940-50-9
M. Wt: 188.19 g/mol
InChI Key: QMCFBAYSPJNHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a bicyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. Its synthesis typically involves regioselective reactions, such as the condensation of 1H-1,2,4-triazol-3-amines with cyclic diketones (e.g., 2-acyl-5,5-dimethylcyclohexane-1,3-diones), as demonstrated by Petrov and Kasatochkin . Structural confirmation relies on advanced spectroscopic methods, including $ ^1H $ and $ ^{13}C $ NMR, which identify key resonances for the triazole and quinazolinone moieties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-10-9-11-5-12-13(7)9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFBAYSPJNHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC3=NC=NN23)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215436
Record name 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29940-50-9
Record name 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29940-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid . Another approach includes the use of 2-chloropyrazine and hydrazine hydrate in ethanol, followed by cyclization under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can lead to various alkylated or aminated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone acetyltransferase PCAF, which plays a crucial role in regulating gene expression and cancer cell proliferation . The compound binds to the active site of PCAF, preventing its interaction with histone substrates and thereby inhibiting its enzymatic activity.

Comparison with Similar Compounds

Pyrazolo[1,5-a]quinazolin-6(7H)-ones

  • Synthesis: These compounds are synthesized via microwave-assisted multicomponent reactions of 5-aminopyrazoles, cyclic 1,3-diketones, and dimethylformamide dimethylacetal (DMFDMA). The reaction proceeds with high regioselectivity, favoring 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones over alternative isomers .

Triazolo[5,1-b]quinazolin-8(4H)-ones

  • Synthesis: Lipson et al. reported the synthesis of 9-aryl-6,6-dimethyl derivatives via cyclocondensation reactions. These compounds lack the 8,9-dihydro feature, resulting in a fully aromatic quinazolinone system .

4,5-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones

  • Synthesis : Huisgen cyclization of 2-azido-N-(prop-2-ynyl)propanamides under high-pressure or microwave conditions yields these compounds. Steric factors prevent oligomerization, ensuring clean product formation .
  • Key Differences: Replacement of quinazolinone with pyrazinone modifies the electron-deficient character, influencing reactivity in further functionalization.

Substituent Effects and Physicochemical Properties

8,8-Dimethyl Derivatives

  • Triazoloquinazolinones: The introduction of 8,8-dimethyl groups (e.g., 8,8-dimethyl-2-(methylsulfanyl)-triazoloquinazolinone) increases hydrophobicity (XLogP3 = 1.9) and molecular weight (262.33 g/mol) . The methylsulfanyl group at position 2 contributes to a distinct $ ^{13}C $-NMR resonance at 184.91–186.62 ppm for C=S .
  • Pyrazoloquinazolinones: 8,8-Dimethylpyrazoloquinazolinones (e.g., compound 6i) exhibit lower melting points (132–133°C) compared to aryl-substituted derivatives (e.g., 6h: 210–212°C), highlighting the impact of aromatic vs. aliphatic substituents .

Functional Group Variations

  • Methoxy and Methylsulfanyl Groups: Methoxy-substituted pyrazoloquinazolinones (e.g., 6h) show strong IR absorption at ~1,670–1,682 cm$ ^{-1} $ (C=O), while methylsulfanyl derivatives display weak C=S bands at ~1,249–1,268 cm$ ^{-1} $ .
  • Chlorination: Chlorination of triazoloquinazolinones with POCl$ _3 $ or oxalyl chloride introduces electron-withdrawing groups, enhancing electrophilic reactivity .

Comparative Data Table

Compound Class Example Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Triazolo[1,5-a]quinazolin-6(7H)-one 2-(Methylsulfanyl), 8,8-dimethyl 262.33 N/A $ ^{13}C $-NMR: 184.91–186.62 ppm (C=S)
Pyrazolo[1,5-a]quinazolin-6(7H)-one 2-(4-Methoxyphenyl), 8,8-dimethyl ~443.5 210–212 IR: 1,670–1,682 cm$ ^{-1} $ (C=O)
Pyrazolo[1,5-a]quinazolin-6(7H)-one 2,8,8-Trimethyl ~232 132–133 $ ^1H $-NMR: δ 2.83 (s, CH$ _3 $)
Triazolo[5,1-b]quinazolin-8(4H)-one 9-Aryl, 6,6-dimethyl N/A N/A Synthetic focus on aromatic substitution

Biological Activity

8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antihypertensive effects, cytotoxicity, and anti-inflammatory activities. The synthesis and evaluation of derivatives related to this compound have been significant in understanding its therapeutic potential.

  • Chemical Formula : C9H8N4O
  • Molecular Weight : 176.19 g/mol
  • CAS Number : 29940-50-9

Antihypertensive Activity

Recent studies have synthesized a series of 1,2,4-triazolo[1,5-a]quinazoline derivatives, including this compound. These compounds were evaluated for their antihypertensive effects using the tail cuff method in animal models. Notably:

  • Some derivatives exhibited significant reductions in heart rate and blood pressure.
  • Certain compounds completely abolished tachycardia associated with parent compounds, indicating potential as adrenoblockers and cardiac stimulants .

Cytotoxicity

The compound has also been assessed for its cytotoxic properties against various cancer cell lines. In a comparative study:

  • Derivatives showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines.
  • The presence of specific substituents enhanced cytotoxic activity by increasing binding affinity to DNA .
CompoundCell LineIC50 (μM)
16HCT-1162.44
16HepG26.29
VIIaHCT-1162.62
VIIaHepG23.91

Anti-inflammatory Activity

In addition to its cardiovascular and anticancer properties, the compound exhibits anti-inflammatory effects:

  • A series of quinazoline derivatives were screened for their ability to inhibit NF-κB/AP-1 reporter activity induced by LPS.
  • Compounds demonstrated significant inhibition with IC50 values below 50 μM .

Case Studies and Research Findings

  • Antihypertensive Study : A study conducted on a new series of triazoloquinazolines found that specific modifications in the chemical structure led to enhanced antihypertensive effects. The study utilized a rat model for testing and reported promising results .
  • Cytotoxic Evaluation : Another research focused on the cytotoxicity of triazoloquinazoline derivatives showed that certain substitutions significantly improved the binding affinity to DNA and increased cytotoxicity against cancer cells .
  • Anti-inflammatory Mechanism : Research indicated that quinazoline derivatives could modulate inflammatory pathways effectively. The mechanism involved the inhibition of key transcription factors responsible for inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.